2-(2-aminotiazol-5-il)acetato de etilo

Descripción general

Descripción

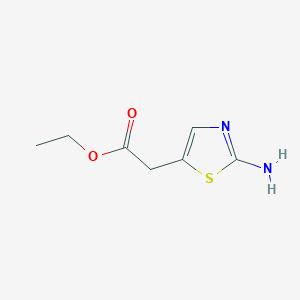

Ethyl 2-(2-aminothiazol-5-yl)acetate, also known as EATA, is an organic compound with a molecular formula of C5H7NOS. It is a white crystalline solid that is soluble in water and ethanol. EATA is a derivative of thiazole, a heterocyclic compound containing sulfur and nitrogen. It is used in a variety of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.

Aplicaciones Científicas De Investigación

Desarrollo de fármacos

El andamiaje de 2-aminotiazol, que es parte de la estructura del 2-(2-aminotiazol-5-il)acetato de etilo, es una estructura característica en el desarrollo de fármacos . Esta revelación esencial tiene varias actividades biológicas, lo que le permite actuar como un agente anticancerígeno, antioxidante, antimicrobiano y antiinflamatorio .

Actividad anticancerígena

Los compuestos basados en 2-aminotiazol, incluido el this compound, se han asociado con la actividad anticancerígena . Estos compuestos se han utilizado en el desarrollo de fármacos dirigidos a diversos tipos de cáncer.

Actividad antioxidante

El this compound se ha asociado con la actividad antioxidante . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.

Actividad antimicrobiana

Se ha descubierto que este compuesto tiene propiedades antimicrobianas . Esto lo hace útil en el desarrollo de fármacos que combaten contra diversos tipos de infecciones microbianas.

Actividad antiinflamatoria

El this compound se ha asociado con la actividad antiinflamatoria . Los agentes antiinflamatorios son sustancias que reducen la inflamación, que es una respuesta del sistema inmunitario del cuerpo a una lesión o infección.

Síntesis de derivados

El this compound se utiliza en la síntesis de varios derivados . Estos derivados tienen una amplia gama de aplicaciones en la investigación científica y el desarrollo de fármacos.

Reacciones multicomponentes

Este compuesto se utiliza en reacciones multicomponentes . Estas reacciones son un tipo de reacción química en la que tres o más reactivos se combinan para formar un producto.

Uso en investigación

El this compound se utiliza para la investigación científica . Se utiliza en varios experimentos y estudios para comprender sus propiedades y aplicaciones potenciales.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Ethyl 2-(2-aminothiazol-5-yl)acetate is a derivative of 2-aminothiazole . The primary targets of 2-aminothiazoles are cyclin-dependent kinase 5 (CDK5) . CDK5 plays a crucial role in the regulation of neuron development and function.

Mode of Action

The compound interacts with its target, CDK5, by inhibiting its activity . This inhibition can lead to the modulation of various cellular processes, primarily in neurons, where CDK5 is predominantly active.

Biochemical Pathways

The inhibition of CDK5 affects several biochemical pathways. Most notably, it impacts the regulation of neuronal development and function. This includes processes such as neuron migration, synaptic plasticity, and neuronal survival .

Pharmacokinetics

Factors such as its lipophilicity and water solubility would influence how well the compound is absorbed and distributed within the body.

Result of Action

The inhibition of CDK5 by Ethyl 2-(2-aminothiazol-5-yl)acetate can lead to changes in neuronal function. This could potentially have therapeutic effects in the treatment of neurodegenerative disorders such as Alzheimer’s disease .

Action Environment

The action of Ethyl 2-(2-aminothiazol-5-yl)acetate can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature for optimal stability . Additionally, the compound’s reactivity profile suggests that it may react violently when nitrated with nitric or nitric-sulfuric acids .

Análisis Bioquímico

Biochemical Properties

It is known to be an organic ligand, possessing strong coordination ability due to the presence of nitrogen and oxygen coordination atoms

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation

Propiedades

IUPAC Name |

ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-11-6(10)3-5-4-9-7(8)12-5/h4H,2-3H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZQWKNSZPGYPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352068 | |

| Record name | Ethyl 2-(2-aminothiazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811273 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

62557-32-8 | |

| Record name | Ethyl 2-(2-aminothiazol-5-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.